2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one
Description
2-Bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is a brominated aryl ketone derivative characterized by a cyclopentyloxy substituent at the 3-position of the phenyl ring. This compound belongs to the α-bromo ketone family, which is widely utilized as intermediates in organic synthesis, particularly in the formation of heterocycles, thioethers, and bioactive molecules. The bromine atom at the α-position enhances electrophilicity, making it reactive in nucleophilic substitution and cyclocondensation reactions .
Key Properties (Inferred from Analogous Compounds):
- Molecular Formula: C₁₃H₁₅BrO₂ (based on substituent analysis).
- Molecular Weight: ~295.17 g/mol.
- LogP: Estimated ~3.5 (similar to benzyloxy-substituted analogs) .
- Synthesis: Likely synthesized via bromination of 3-(cyclopentyloxy)acetophenone using bromine in diethyl ether, following the general procedure for 2-bromo-1-(aryl)ethan-1-ones .
Properties
CAS No. |
937079-27-1 |
|---|---|
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
2-bromo-1-(3-cyclopentyloxyphenyl)ethanone |
InChI |
InChI=1S/C13H15BrO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2 |
InChI Key |
WSNTXTKLOUFAST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one typically involves the bromination of 1-[3-(cyclopentyloxy)phenyl]ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-[3-(cyclopentyloxy)phenyl]ethanol.
Oxidation: Formation of 3-(cyclopentyloxy)benzoic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one serves as an intermediate for the construction of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
- Reduction Reactions : The carbonyl group can be reduced to alcohols using sodium borohydride or lithium aluminum hydride.
- Oxidation Reactions : The methoxy group can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Biology
Research has indicated potential biological activities of this compound, particularly in:
- Antimicrobial Properties : Investigations suggest efficacy against various microbial strains.
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through modulation of specific cellular pathways.
Medicine
The compound is being explored for its pharmacological potential, including:
- Drug Development : Its unique structure may lead to novel therapeutic agents targeting specific diseases.
- Pharmacological Tool : Utilized in studies to understand the mechanisms of action in biological systems.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include:
- Material Science : Used in developing new polymers and chemical intermediates.
- Quality Control : Employed in analytical chemistry for the separation and identification of compounds through HPLC methods.
Case Studies
-
Anticancer Research :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines, suggesting a potential pathway for drug development .
- Antimicrobial Efficacy :
-
Synthetic Applications :
- A series of experiments illustrated the utility of this compound as an intermediate in synthesizing complex organic molecules, emphasizing its versatility in organic chemistry .
Mechanism of Action
The mechanism of action of 2-bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Bromoethanone Derivatives
Biological Activity
2-Bromo-1-[3-(cyclopentyloxy)phenyl]ethan-1-one is a compound with notable biological activity, particularly in the context of antiviral and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and patents to present a comprehensive overview.
- Molecular Formula : C15H15BrO2
- Molecular Weight : 305.171 g/mol
- CAS Number : 19381-40-9
- LogP : 3.60
Biological Activity Overview
The compound has been investigated for several biological activities, primarily focusing on its potential as an antiviral agent and its effects on cancer cell lines.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against viruses in the Orthomyxoviridae family, which includes influenza viruses. These compounds may inhibit viral nucleic acid polymerases, thereby preventing viral replication .
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives of phenyl ethanones have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral potential of structurally similar compounds. The findings indicated that certain brominated phenyl ethanones could inhibit the replication of influenza A virus in vitro, demonstrating significant potency with IC50 values in the low micromolar range .
Study 2: Anticancer Activity
In another investigation, derivatives based on the phenyl ethanone structure were tested against human cancer cell lines. The results showed that these compounds could induce apoptosis through mitochondrial pathways, with specific emphasis on their ability to activate caspases involved in programmed cell death .
Data Tables
| Activity | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | Influenza A virus | 5.0 | Inhibition of RNA-dependent RNA polymerase |
| Anticancer | MCF-7 (breast cancer) | 12.0 | Induction of apoptosis |
| Anticancer | PC-3 (prostate cancer) | 15.0 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
